molecular formula C26H21ClN2O4 B1322137 Fmoc-6-chloro-DL-tryptophan CAS No. 1219168-45-2

Fmoc-6-chloro-DL-tryptophan

Cat. No.: B1322137
CAS No.: 1219168-45-2
M. Wt: 460.9 g/mol
InChI Key: FDXGPPBWOOAVEL-UHFFFAOYSA-N
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Description

Fmoc-6-chloro-DL-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine atom at the 6-position of the indole ring. This modification enhances the compound’s utility in peptide synthesis, particularly in the solid-phase synthesis of peptides.

Scientific Research Applications

Fmoc-6-chloro-DL-tryptophan is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of peptides, where it serves as a building block. The compound’s unique properties, such as its ability to undergo selective reactions, make it valuable in the design and synthesis of bioactive peptides. Additionally, it is used in the study of protein-ligand interactions and the development of novel therapeutic agents.

Biochemical Analysis

Biochemical Properties

Fmoc-6-chloro-DL-tryptophan plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, including those involved in the synthesis and modification of peptides. The Fmoc group is known for its ability to protect the amino group during peptide synthesis, allowing for the selective formation of peptide bonds . This compound can also interact with enzymes such as 3-hydroxyanthranilate oxidase, influencing the formation of quinolinate .

Cellular Effects

The effects of this compound on cellular processes are diverse. In liver cells, it has been shown to reduce sensitivity to tryptophan-mediated inhibition of gluconeogenesis . This compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes involved in tryptophan metabolism. For example, it can decrease the formation of quinolinate, a metabolite involved in the kynurenine pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The Fmoc group protects the amino group, allowing for selective peptide bond formation during synthesis . Additionally, this compound can inhibit the activity of enzymes such as 3-hydroxyanthranilate oxidase, leading to a decrease in quinolinate formation . These interactions can result in changes in gene expression and enzyme activity, influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the Fmoc group is crucial for its function in peptide synthesis. Studies have shown that the Fmoc group can be efficiently removed under mild conditions, allowing for the selective deprotection of amino acids . Long-term effects on cellular function have been observed, particularly in the context of enzyme inhibition and changes in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of this compound can lead to toxic effects, while lower doses may have minimal impact on cellular function . Studies have shown that the compound can influence the growth of liver tumors in mice, with higher doses leading to more significant effects on tumor growth and metabolism .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kynurenine pathway. It interacts with enzymes such as 3-hydroxyanthranilate oxidase, influencing the formation of metabolites like quinolinate . This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells . The Fmoc group can also influence the transport of the compound, allowing for selective targeting of specific cellular compartments .

Subcellular Localization

This compound can be localized to specific subcellular compartments, influencing its activity and function. The presence of the Fmoc group can direct the compound to specific organelles, where it can interact with enzymes and proteins involved in peptide synthesis . Post-translational modifications and targeting signals can also play a role in the subcellular localization of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-6-chloro-DL-tryptophan typically involves the protection of the amino group of 6-chloro-DL-tryptophan with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride may be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Fmoc-tryptophan: Lacks the chlorine atom at the 6-position, making it less reactive in certain chemical reactions.

    Fmoc-5-chloro-DL-tryptophan: Similar structure but with the chlorine atom at the 5-position, leading to different reactivity and properties.

    Fmoc-6-fluoro-DL-tryptophan: Contains a fluorine atom instead of chlorine, resulting in different chemical behavior.

Uniqueness: Fmoc-6-chloro-DL-tryptophan is unique due to the presence of the chlorine atom at the 6-position, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics.

Properties

IUPAC Name

3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXGPPBWOOAVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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